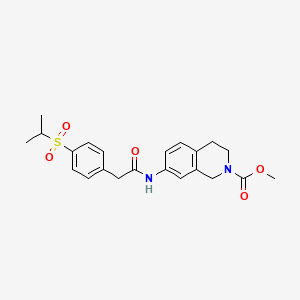

methyl 7-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic dihydroisoquinoline derivative characterized by a 7-position acetamido-linked 4-(isopropylsulfonyl)phenyl group and a methyl ester at the 2-position. The isopropylsulfonyl moiety is a strong electron-withdrawing group, which may enhance metabolic stability and influence receptor binding compared to simpler substituents. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds studied for central nervous system (CNS) or enzyme modulation activities .

Properties

IUPAC Name |

methyl 7-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-15(2)30(27,28)20-8-4-16(5-9-20)12-21(25)23-19-7-6-17-10-11-24(22(26)29-3)14-18(17)13-19/h4-9,13,15H,10-12,14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOSEOVJMJHJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in carbon-carbon bond formation .

Mode of Action

It’s likely that it interacts with its targets through a radical approach, similar to other organoboron compounds .

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been known to undergo protodeboronation, a process that could potentially impact their bioavailability .

Result of Action

Related compounds have shown antimicrobial and anti-inflammatory activities .

Action Environment

The stability of similar organoboron compounds has been known to be affected by air and moisture .

Biological Activity

Methyl 7-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and relevant literature.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 366.41 g/mol

- SMILES Notation : CC(C)S(=O)(=O)c1ccc(cc1)N(c2ccccc2C(=O)N(C)C(=O)O)c2c(c1)N(c3ccccc3)C(=O)O

This structure includes a sulfonyl group, which is known to enhance the biological activity of compounds by improving solubility and metabolic stability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research focusing on its effect on cancer cell lines demonstrated that it induces apoptosis in various cancer types, including breast cancer (MCF-7 cells). The mechanism involves modulation of apoptotic markers such as Bcl-2 and caspase-3. Specifically, compounds similar to this compound have been shown to:

- Downregulate anti-apoptotic Bcl-2 protein levels.

- Upregulate pro-apoptotic caspase-3 levels, indicating a shift towards apoptosis in treated cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Its structural components allow interaction with inflammatory pathways, potentially reducing cytokine production. In vitro studies have shown that derivatives of this compound can modulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses .

Study 1: Apoptosis Induction in MCF-7 Cells

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated:

| Treatment | Bcl-2 Expression (Relative Units) | Caspase-3 Expression (Relative Units) |

|---|---|---|

| Control | 100 | 100 |

| Compound A | 45 | 250 |

This data suggests a significant reduction in Bcl-2 levels and an increase in caspase-3 levels upon treatment with the compound, supporting its role as an apoptosis inducer .

Study 2: Anti-inflammatory Activity

In another study assessing the anti-inflammatory effects, the compound was evaluated for its ability to inhibit IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages:

| Treatment | IL-6 Production (pg/mL) |

|---|---|

| Control | 500 |

| Compound A | 200 |

These findings indicate that this compound significantly reduces IL-6 production, highlighting its potential therapeutic application in inflammatory diseases .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to methyl 7-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may have anticancer properties. For instance, studies have shown that small molecules targeting anaplastic lymphoma kinase (ALK) can induce degradation of ALK proteins, which are implicated in certain cancers such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) . The compound's structural features may enhance its ability to interact with ALK or other oncogenic pathways.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. The isopropylsulfonyl group is known to interact with various enzymes, potentially leading to inhibition of pathways involved in disease progression. This characteristic can be particularly useful in developing treatments for conditions where enzyme activity is dysregulated.

Cancer Therapy

Given its potential to target ALK and other cancer-related pathways, this compound could be explored as a candidate for cancer therapy. The design of small molecules that can selectively induce protein degradation represents a novel therapeutic strategy in oncology .

Neurological Disorders

The structural framework of this compound may also allow it to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders. Compounds that can modulate neurotransmitter systems or inhibit neuroinflammatory processes are of particular interest in this field.

Case Studies and Research Findings

A detailed examination of the literature reveals several case studies highlighting the efficacy of similar compounds:

- Case Study on ALK Inhibitors : A study published in Nature demonstrated that small molecule degraders targeting ALK effectively reduced tumor growth in preclinical models . This suggests that this compound could have similar effects, warranting further investigation.

- Enzyme Interaction Studies : Research has shown that sulfonamide derivatives exhibit significant inhibitory activity against various enzymes involved in metabolic pathways . The incorporation of the isopropylsulfonyl group in this compound may enhance its inhibitory potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 7-Position

The 7-position of the dihydroisoquinoline scaffold is critical for modulating biological activity. Key comparisons include:

Electron-Withdrawing Groups

- Compound 6e (): Features a methylsulfonyl group directly attached to the dihydroisoquinoline core. The smaller size of this group may reduce steric hindrance but offer less metabolic resistance compared to the isopropylsulfonyl variant .

- Compound 7c (): Contains a 2-(trifluoromethyl)benzyl group.

Electron-Donating Groups

Functional Group Variations

Pharmacological Implications

- Steric Effects : The isopropylsulfonyl group in the target compound may improve selectivity over off-target receptors compared to smaller substituents like methylsulfonyl (6e) .

- Solubility : The acetamido linker in the target compound could enhance water solubility compared to directly attached hydrophobic groups (e.g., 7c’s trifluoromethylbenzyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.